B600621 Ophiopogonin B CAS No. 38971-41-4

Ophiopogonin B

Cat. No.: B600621
CAS No.: 38971-41-4
M. Wt: 722.913
InChI Key:
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Description

Ophiopogonin B is a steroidal saponin compound isolated from the root of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and cardioprotective effects .

Mechanism of Action

Target of Action

Ophiopogonin B (OP-B) is a bioactive component extracted from Radix Ophiopogon japonicus, a traditional Chinese medicine . The primary targets of this compound include Protein Tyrosine Phosphatase 1B (PTP1B) and Aurora Kinase A (AURKA) . PTP1B is a negative regulator of insulin signaling and is implicated in the regulation of the PI3K/AKT and AMPK signaling pathways . AURKA is a serine/threonine kinase that plays a crucial role in cell division .

Mode of Action

this compound interacts with its targets to exert its effects. It inhibits the expression of PTP1B, thereby inactivating the PI3K/AKT pathway and activating the AMPK pathway . This leads to the suppression of cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of cancer cells . This compound also upregulates AURKA, leading to the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

this compound affects several biochemical pathways. It regulates the PI3K/AKT and AMPK signaling pathways through its interaction with PTP1B . It also influences the ferroptosis-related pathways through its interaction with AURKA . Other pathways affected by this compound include glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Pharmacokinetics

It is known that this compound is a bioactive component of radix ophiopogon japonicus, which has been used in traditional chinese medicine for thousands of years . More research is needed to fully understand the ADME properties of this compound.

Result of Action

this compound has been shown to have potent antiproliferative effects on various cancer cells. It induces apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also suppresses cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of hepatocellular carcinoma cells . In addition, this compound has been reported to induce ferroptosis in NSCLC cells .

Biochemical Analysis

Biochemical Properties

Ophiopogonin B has been found to interact with various biomolecules, leading to a range of biochemical reactions. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in NSCLC cells . This interaction results in cell cycle arrest at the G0/G1 phase and autophagy .

Cellular Effects

This compound exerts several effects on cellular processes. It has been reported to reduce the growth of NSCLC cell lines NCI-H157 and NCI-H460 by inducing cell cycle arrest and autophagy . Moreover, it has been found to inhibit the proliferation, migration, invasion, and angiogenesis of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . Additionally, it has been found to induce cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), resulting in mitotic catastrophe in the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to induce apoptosis, mitotic catastrophe, and autophagy in A549 cells

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a high dose of this compound (75 mg/kg) has been reported to induce autophagy and apoptosis in vivo

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to affect glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin B involves the extraction and purification from the root of Ophiopogon japonicus. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like Supercritical Fluid Extraction (SFE) and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ophiopogonin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGURJWJHWYCIQ-AKYREZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38971-41-4
Record name Ophiopogonin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38971-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ophiopogonin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPHIOPOGONIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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